6-O-Methacryloyltrilobolide
Overview
Description
6-O-Methacryloyltrilobolide is a natural product isolated from the rhizomes of Atractylodes macrocephala. It belongs to the sesquiterpenoid family and has a molecular formula of C23H30O9. This compound is known for its significant bioactivity, including antimalarial and antiviral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Methacryloyltrilobolide typically involves the esterification of trilobolide with methacrylic acid. The reaction is carried out under acidic or basic conditions to facilitate the ester linkage formation. The process involves the following steps:
Esterification: Trilobolide is reacted with methacrylic acid in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide.
Purification: The product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Atractylodes macrocephala rhizomes followed by chemical synthesis. The process is optimized to ensure high yield and purity, making it suitable for research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
6-O-Methacryloyltrilobolide undergoes various chemical reactions, including:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions, cleaving the molecule into trilobolide and methacrylic acid.
Nucleophilic Addition: The α,β-unsaturated lactone group can react with nucleophiles such as amines, leading to ring-opening reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Nucleophilic Addition: Nucleophiles like amines under mild conditions.
Major Products Formed
Hydrolysis: Trilobolide and methacrylic acid.
Nucleophilic Addition: Various amine adducts depending on the nucleophile used.
Scientific Research Applications
6-O-Methacryloyltrilobolide has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of bioactive compounds.
Biology: Exhibits significant antimalarial activity by inhibiting the growth of Plasmodium falciparum.
Medicine: Shows potential antiviral activity against tobacco mosaic virus.
Industry: Utilized in the development of porous tissue engineering scaffolds due to its bioactivity.
Mechanism of Action
The mechanism of action of 6-O-Methacryloyltrilobolide involves its interaction with molecular targets and pathways:
Antimalarial Activity: Inhibits the growth of Plasmodium falciparum by interfering with the parasite’s metabolic pathways.
Antiviral Activity: Inhibits viral DNA replication in tobacco mosaic virus.
Bioactivity: The α,β-unsaturated lactone group reacts with nucleophiles, potentially reducing bioactivity.
Comparison with Similar Compounds
Similar Compounds
Atractylenolide III: Another sesquiterpenoid isolated from Atractylodes macrocephala with neuroprotective, gastroprotective, and anti-inflammatory activities.
Atractylon: Exhibits significant bioactivity, including anti-inflammatory and anticancer properties.
Uniqueness
6-O-Methacryloyltrilobolide is unique due to its methacryloyl group, which imparts distinct chemical reactivity and bioactivity compared to other sesquiterpenoids. Its ability to undergo esterification and nucleophilic addition reactions makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
[(3aR,4R,4aS,5R,8R,8aR,9S,9aR)-8,9-diacetyloxy-5-hydroxy-5,8a-dimethyl-3-methylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-4-yl] 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O9/c1-10(2)20(26)31-16-15-11(3)21(27)32-17(15)19(30-13(5)25)23(7)14(29-12(4)24)8-9-22(6,28)18(16)23/h14-19,28H,1,3,8-9H2,2,4-7H3/t14-,15-,16-,17-,18+,19-,22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIVEWNXVQCYQL-ZVSMCMQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1C2C(C(C3(C1C(CCC3OC(=O)C)(C)O)C)OC(=O)C)OC(=O)C2=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)O[C@@H]1[C@@H]2[C@H]([C@H]([C@@]3([C@@H]1[C@](CC[C@H]3OC(=O)C)(C)O)C)OC(=O)C)OC(=O)C2=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301100529 | |
Record name | (3aR,4R,4aS,5R,8R,8aR,9S,9aR)-8,9-Bis(acetyloxy)dodecahydro-5-hydroxy-5,8a-dimethyl-3-methylene-2-oxonaphtho[2,3-b]furan-4-yl 2-methyl-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301100529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950685-51-5 | |
Record name | (3aR,4R,4aS,5R,8R,8aR,9S,9aR)-8,9-Bis(acetyloxy)dodecahydro-5-hydroxy-5,8a-dimethyl-3-methylene-2-oxonaphtho[2,3-b]furan-4-yl 2-methyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=950685-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3aR,4R,4aS,5R,8R,8aR,9S,9aR)-8,9-Bis(acetyloxy)dodecahydro-5-hydroxy-5,8a-dimethyl-3-methylene-2-oxonaphtho[2,3-b]furan-4-yl 2-methyl-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301100529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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